Anticancer Potency Gap: >5.7-Fold Difference in GI50 Across a Single Fluorobenzyl Series
Within a series of eight fluorinated 1,5-benzothiazepines, a greater than 5.7-fold difference in anticancer potency was observed between the most potent analogs (4c, 4d, 4g, 4h) and the least potent analog (4a) across all four tested human cancer cell lines (A549 lung, MCF-7 breast, HEPG2 liver, PC-3 prostate) . This range establishes that the substituent on the benzothiazepine core is a critical potency driver, and the 4-(4-fluorobenzyl)sulfanyl group is expected to place the target compound in a distinct potency cluster relative to other substituents .
| Evidence Dimension | In vitro growth inhibition (GI50) against human cancer cell lines |
|---|---|
| Target Compound Data | GI50 <10 µg/mL (predicted for most active cluster based on SAR; exact value for specific compound not independently reported in this study) |
| Comparator Or Baseline | Compound 4a: GI50 57.6 (HEPG2) to >80 µg/mL (PC-3) |
| Quantified Difference | >5.7-fold difference between least active and most active analogs; target compound's exact percentile remains to be experimentally determined |
| Conditions | SRB assay; 48 h drug exposure; four dose levels (10, 20, 40, 80 µg/mL); adriamycin as positive control |
Why This Matters
A >5.7-fold potency range within a single congeneric series underscores that generic procurement of a random fluorinated benzothiazepine will not produce reproducible biological results; the specific 4-fluorobenzyl sulfanyl substitution is a non-interchangeable determinant of potency.
- [1] Bhabal, S. R., Shaikh, S. F., Yellapurkar, I. P., Pavale, G. S. & Ramana, M. M. V. Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. J. Serb. Chem. Soc. 87, 1109–1116 (2022). View Source
